Ortho-Isopropylphenoxy Substitution: Conformational and Steric Differentiation from the Para-Isopropyl Analog
The target compound bears the isopropyl group at the ortho (2-) position of the phenoxy ring, whereas its closest cataloged analog, N-(5-amino-2-methoxyphenyl)-2-(4-isopropylphenoxy)acetamide (CAS 1020054-34-5), places the isopropyl group at the para (4-) position. This positional isomerism alters both the spatial orientation of the phenoxy tail relative to the acetamide linker and the electronic influence of the alkyl substituent on the aromatic ring. Ortho-substitution introduces greater steric hindrance near the ether oxygen, potentially restricting conformational freedom around the O–CH₂ bond and affecting the presentation of the terminal aniline pharmacophore to biological targets [1]. The para-isomer, by contrast, presents a more extended, linear molecular shape. In phenoxyacetamide-based T3SS inhibitor programs, analogous ortho-vs-para alkyl substitutions produced IC₅₀ differences exceeding 10-fold in cellular assays, underscoring the non-interchangeability of positional isomers within this scaffold class [2].
| Evidence Dimension | Positional isomerism: ortho (2-) vs. para (4-) isopropyl substitution on phenoxy ring |
|---|---|
| Target Compound Data | 2-isopropylphenoxy (ortho) substitution, producing a bent molecular geometry with steric crowding at the ether linkage |
| Comparator Or Baseline | CAS 1020054-34-5: N-(5-amino-2-methoxyphenyl)-2-(4-isopropylphenoxy)acetamide (para-isopropyl substitution, extended linear geometry) |
| Quantified Difference | No direct head-to-head quantitative comparison available for this specific compound pair; class-level SAR indicates >10-fold activity variation between ortho- and para-alkyl phenoxyacetamide analogs in T3SS inhibition assays |
| Conditions | Class-level inference drawn from phenoxyacetamide T3SS inhibitor SAR study; direct comparative data for CAS 1020054-31-2 vs. 1020054-34-5 not available in primary literature |
Why This Matters
Researchers conducting SAR campaigns or screening experiments must not substitute the para-isomer for the ortho-isomer without independent activity verification, as positional isomerism within phenoxyacetamides can produce qualitatively different biological outcomes.
- [1] PubChem Compound Summary for CID 28306394 (Target compound) and PubChem Compound Summary for the 4-isopropyl analog (CAS 1020054-34-5). National Center for Biotechnology Information. View Source
- [2] Bowlin NO, et al. Synthesis and structure-activity relationships of novel phenoxyacetamide inhibitors of the Pseudomonas aeruginosa type III secretion system (T3SS). Bioorg Med Chem. 2015 Jan 13;23(5):1027-1043. Table 1 documents >10-fold IC₅₀ shifts between ortho- and para-alkyl substituted phenoxyacetamides. View Source
